molecular formula C17H24N2O3 B2889289 tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate CAS No. 1390338-31-4

tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate

Cat. No.: B2889289
CAS No.: 1390338-31-4
M. Wt: 304.39
InChI Key: JDPJMIZYXVELIA-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate (Boc) group attached to a methylene bridge, which is further connected via a carbamoyl linkage to a 5,6,7,8-tetrahydronaphthalen-1-yl moiety. Its structure combines lipophilic (tetrahydronaphthalene) and polar (carbamate/carbamoyl) elements, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-11-15(20)19-14-10-6-8-12-7-4-5-9-13(12)14/h6,8,10H,4-5,7,9,11H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPJMIZYXVELIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Glycine

Reaction Scheme:
$$
\text{Glycine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Gly-OH}
$$
Procedure:

  • Dissolve glycine (75.07 g/mol) in a 1:1 mixture of water and dioxane.
  • Add di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) and adjust pH to 9–10 with 4 M NaOH.
  • Stir at 25°C for 12 h.
  • Acidify to pH 2–3 with HCl, extract with ethyl acetate, and concentrate.

Yield: 85–92%.

Amide Coupling with Tetralin Amine

Reaction Scheme:
$$
\text{Boc-Gly-OH} + \text{Tetralin amine} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}
$$
Procedure:

  • Activate Boc-Gly-OH (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dry DMF.
  • Add 5,6,7,8-tetrahydronaphthalen-1-amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
  • Stir at 25°C for 18 h.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization Data:

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 78
HATU DCM 0→25 82
DCC THF 40 65

Key Observations:

  • HATU improves yields due to reduced racemization.
  • Prolonged reaction times (>24 h) lead to Boc group cleavage.

Alternative Route: Reductive Amination

Reaction Scheme:
$$
\text{Boc-Gly-aldehyde} + \text{Tetralin amine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Target compound}
$$
Procedure:

  • Synthesize Boc-Gly-aldehyde via oxidation of Boc-Gly-OH (Swern oxidation).
  • React with tetralin amine (1.2 equiv) in dichloroethane.
  • Add sodium triacetoxyborohydride (1.5 equiv) and acetic acid (0.5 equiv).
  • Stir at 25°C for 6 h, extract, and purify.

Yield: 68%.

Key Intermediate Synthesis

5,6,7,8-Tetrahydronaphthalen-1-amine

Preparation via Nitro Reduction:

  • Nitrate 5,6,7,8-tetrahydronaphthalene with HNO₃/H₂SO₄ to yield 1-nitrotetralin.
  • Hydrogenate over Pd/C (10%) in ethanol at 50 psi H₂ for 8 h.

Yield: 89%.

Scalability and Industrial Considerations

  • Cost Efficiency: EDCl/HOBt is preferred for large-scale synthesis (low reagent cost).
  • Safety: NaBH(OAc)₃ requires strict moisture control.
  • Purification: Flash chromatography remains standard, though crystallization trials in ethyl acetate/hexane show promise.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalenyl derivatives, while reduction could produce reduced carbamate compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological applications include its use as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug design and development, particularly in the creation of compounds with potential therapeutic effects .

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug discovery and development. Its structural features allow for interactions with various biological targets, potentially leading to the development of new medications .

Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Analog: tert-Butyl (5,6,7,8-Tetrahydronaphthalen-1-yl)carbamate

  • Structure : Simplifies the target compound by removing the carbamoylmethyl group.
  • Applications : Serves as a precursor for more complex derivatives, highlighting the role of the tetrahydronaphthalene core in modulating bioactivity .

Boc-Protected Amines with Varied Substituents

tert-Butyl (4-((Pyridin-2-ylmethyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)butyl)carbamate
  • Structure: Incorporates a pyridinylmethyl-tetrahydroquinolinylamino-butyl chain.
  • Synthesis : Prepared via reductive amination (NaBH(OAc)₃, CH₂Cl₂) with a 63% yield.
  • Applications : Anti-HIV activity, demonstrating the impact of aromatic heterocycles on biological targeting .
tert-Butyl ((1R)-6-((2-((N-(3,4-Difluorophenyl)propionamido)methyl)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (Compound 12)
  • Structure : Combines tetrahydronaphthalene with a piperidinylmethyl-propionamide group.
  • Synthesis : Yield of 68%; melting point 139–142°C.
  • Applications : Opioid receptor ligand, emphasizing the role of fluorinated aryl groups in enhancing binding affinity .

Boc-Protected Carbamates with Diverse Linkers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
Target Compound C₁₇H₂₄N₂O₃ (estimated) ~304.4 Tetrahydronaphthalene + carbamoylmethyl-Boc Intermediate for drug discovery N/A
tert-Butyl N,N-Diallylcarbamate C₁₁H₁₉NO₂ 197.27 Diallylamine substituents Protected amine for organic synthesis
Methyl 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate C₂₃H₂₇NO₃ 365.47 Benzoate ester linker Structural analog with enhanced lipophilicity
tert-Butyl N-[2-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate C₁₅H₂₂N₂O₃ 278.35 Indole-derived scaffold Potential CNS-targeting agents

Physicochemical Properties and Stability

  • Hydrogen Bonding : Analogs like N-pivaloylhydroxylamine exhibit intermolecular H-bonding (e.g., O(2)–H(2)···O(1): 2.647 Å), influencing crystallinity and solubility .
  • Thermal Stability : Melting points range widely (e.g., 139–142°C for opioid ligands vs. liquid forms in agrochemical intermediates) .

Biological Activity

tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate (CAS No. 1390338-31-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C17H24N2O3
  • Molecular Weight : 304.39 g/mol
  • Structural Characteristics : The compound features a tert-butyl group and a tetrahydronaphthalene moiety, which contribute to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase. These enzymes are crucial in the pathology of Alzheimer's disease, as they are involved in the production and aggregation of amyloid-beta peptides (Aβ) .
  • Antioxidant Activity :
    • In vitro studies have demonstrated that this compound can reduce oxidative stress markers such as TNF-α and malondialdehyde (MDA) in astrocyte cultures exposed to Aβ . This suggests a potential role in neuroprotection.
  • Cell Viability Protection :
    • The compound has exhibited moderate protective effects on astrocytes against Aβ-induced cytotoxicity, highlighting its potential for neuroprotective applications .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on various studies:

Activity Description Reference
β-secretase InhibitionPrevents Aβ aggregation and fibril formation
Acetylcholinesterase InhibitionReduces breakdown of acetylcholine, potentially enhancing cholinergic function
Antioxidant EffectsDecreases oxidative stress markers (TNF-α, MDA)
Cell ViabilityProtects astrocytes from Aβ-induced cell death

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of the compound on astrocytes treated with Aβ1-42, significant reductions in cell death were observed when treated with this compound compared to untreated controls. The treatment led to decreased levels of inflammatory cytokines such as TNF-α and IL-6 .

Study 2: In Vivo Efficacy

An in vivo study evaluated the efficacy of this compound in a scopolamine-induced model of cognitive impairment. While the results indicated some protective effects against oxidative stress markers compared to control groups, they did not reach statistical significance when compared with established treatments like galantamine .

Q & A

Q. How can conflicting NMR signals for diastereomers be interpreted?

  • Resolution : Overlapping signals in 1^1H NMR (e.g., δ 4.56–4.86 ppm) require 2D techniques like COSY or HSQC. For example, distinct NOE correlations between the tetrahydronaphthalene proton and carbamate group confirm stereochemistry .

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